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Compound of Interest

Compound Name: 1,1,1-Trimethoxy-2-methylpropane

CAS No.: 66226-66-2

Cat. No.: B7769477

Get Quote

Trimethyl orthoisobutyrate (CAS 52698-46-1), also known as 1,1,1-trimethoxy-2-
methylpropane, is an orthoester of significant interest in organic synthesis.[1][2] Its utility as a

reagent and building block in the synthesis of pharmaceuticals and other complex organic

molecules necessitates a thorough understanding of its energetic properties.[3]

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp),

and entropy (S°), are fundamental to the rational design, optimization, and safety assessment

of chemical processes. This data allows researchers and drug development professionals to

predict reaction equilibria, manage thermal hazards, and develop robust, scalable

manufacturing protocols.

Despite its importance, a comprehensive, experimentally validated set of thermochemical data

for trimethyl orthoisobutyrate is not readily available in public databases like the NIST

Chemistry WebBook.[4] This guide, therefore, serves a dual purpose: first, to collate and

critically evaluate any available estimated data or data from close structural analogs; and

second, to provide a detailed technical framework for the experimental determination and

computational prediction of these crucial parameters. By presenting not just data but also

methodology, this whitepaper empowers researchers to generate the high-quality, reliable

thermochemical values required for advanced chemical research and development.
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Part 1: Experimental Determination of
Thermochemical Properties
For definitive thermochemical data, experimental measurement remains the gold standard. The

choice of technique is dictated by the specific property being measured, with calorimetry being

the cornerstone methodology.[5]

Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the enthalpy change when one mole of a compound is

formed from its constituent elements in their standard states.[6] For a liquid organic compound

like trimethyl orthoisobutyrate, this value is typically determined indirectly through the

measurement of its enthalpy of combustion or the enthalpy of a specific reaction like hydrolysis.

This method measures the heat released during the complete combustion of the compound in

a high-pressure oxygen environment. It is a highly accurate technique for determining the

enthalpy of formation for organic compounds.[7]

Causality and Self-Validation: A bomb calorimeter is an isolated system. The heat evolved from

the combustion reaction is completely absorbed by the calorimeter assembly (the "bomb" and

surrounding water), resulting in a measurable temperature change.[5] The system's total heat

capacity (the "calorimeter constant") is determined by combusting a standard substance with a

precisely known enthalpy of combustion, such as benzoic acid. This calibration step is critical

for accuracy and ensures the self-validation of the experimental setup before measuring the

unknown sample.[5]

Step-by-Step Methodology:

Calibration:

A pellet of benzoic acid of known mass is placed in the crucible within the bomb.

A fuse wire of known mass and combustion energy is attached.

The bomb is sealed and pressurized with pure oxygen (typically ~30 atm).

The bomb is submerged in a known mass of water in the insulated calorimeter jacket.
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The initial temperature is recorded to a high precision.

The sample is ignited via an electrical current through the fuse wire.

The final, maximum temperature is recorded.

The calorimeter constant (C_cal) is calculated using the known energy of combustion of

benzoic acid and the fuse wire, and the measured temperature change (ΔT).

Sample Measurement:

A sample of liquid trimethyl orthoisobutyrate of known mass is placed in the crucible.

The procedure is repeated exactly as in the calibration step.

The total heat released (q_total) is calculated using C_cal and the new ΔT.

The heat from the fuse wire is subtracted from q_total to find the heat of combustion of the

sample (q_comb).

The standard enthalpy of combustion (ΔcH°) is calculated on a per-mole basis.

Calculation of ΔfH°:

Using the balanced combustion reaction for trimethyl orthoisobutyrate (C₇H₁₆O₃), Hess's

Law is applied. The ΔfH° of the compound is calculated from its ΔcH° and the known ΔfH°

values for the combustion products, CO₂(g) and H₂O(l).

Experimental Workflow: Combustion Calorimetry
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Caption: Workflow for determining ΔfH° via bomb calorimetry.
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Orthoesters hydrolyze in aqueous acidic solution to form an ester and an alcohol.[8] Measuring

the enthalpy of this reaction provides an alternative route to the enthalpy of formation. This

method can be advantageous if the combustion reaction is problematic or if the enthalpies of

formation of the other reactants and products are known with high accuracy.

Step-by-Step Methodology:

Calorimeter Setup: A solution calorimeter, which measures heat changes in a liquid phase, is

used.[7] The instrument is calibrated, often electrically or with a reaction of known enthalpy.

Reaction: A known amount of trimethyl orthoisobutyrate is allowed to hydrolyze in a suitable

solvent system (e.g., aqueous dioxane) within the calorimeter.[9]

Measurement: The heat absorbed or released during the hydrolysis (ΔrH°) is determined

from the measured temperature change.

Calculation: The enthalpy of formation of trimethyl orthoisobutyrate is calculated using

Hess's Law, incorporating the measured ΔrH° and the known standard enthalpies of

formation of the hydrolysis products (e.g., methyl isobutyrate and methanol) and water.

Heat Capacity (Cp) and Standard Entropy (S°)
Heat capacity is essential for understanding how a substance's enthalpy changes with

temperature. It is measured using techniques like adiabatic calorimetry or differential scanning

calorimetry (DSC).

Step-by-Step Methodology (DSC):

Sample Preparation: A known mass of trimethyl orthoisobutyrate is hermetically sealed in a

sample pan. An empty, sealed pan is used as a reference.

Measurement: The sample and reference pans are heated at a constant rate in the DSC

instrument. The instrument measures the difference in heat flow required to maintain both

pans at the same temperature.

Calibration: The instrument is calibrated for temperature and heat flow using standard

materials with known melting points and enthalpies of fusion. A sapphire standard is often
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used to calibrate the heat capacity measurement itself.

Calculation: The heat capacity of the sample is determined from the differential heat flow and

the heating rate. Measurements are taken over the desired temperature range.

Entropy Calculation: The standard entropy at 298.15 K can be determined by integrating the

heat capacity divided by temperature (Cp/T) from 0 K to 298.15 K, accounting for the

enthalpies of any phase transitions.

Part 2: Computational Prediction of
Thermochemical Properties
When experimental data is unavailable, high-level quantum chemical calculations can provide

reliable predictions.[10] Modern composite methods like Gaussian-n (G2, G3, G4) theories can

achieve "chemical accuracy" of ±1 kcal/mol (approx. 4 kJ/mol).[11]

Causality and Self-Validation: A key challenge in computational thermochemistry is the

cancellation of systematic errors inherent in approximate solutions to the Schrödinger equation.

[12] Directly calculating the atomization energy can lead to large errors. A more robust, self-

validating approach is to use an isodesmic reaction.[13] This is a hypothetical reaction where

the number and types of chemical bonds are conserved on both the reactant and product

sides.[12] By conserving the bonding environment, systematic errors in the calculation are

largely canceled out, leading to a much more accurate prediction for the reaction enthalpy, from

which the target molecule's enthalpy of formation can be derived.[14]

Structure Optimization: The 3D geometry of trimethyl orthoisobutyrate and all other

molecules in the chosen isodesmic reaction are optimized at a suitable level of theory (e.g.,

B3LYP/6-31G(d)).

Frequency Calculation: Vibrational frequency calculations are performed on the optimized

structures. This confirms the structures are true energy minima (no imaginary frequencies)

and provides the zero-point vibrational energies (ZPVE).

Single-Point Energy Calculation: High-level single-point energy calculations (e.g., using G3

or CCSD(T) with a large basis set) are performed on the optimized geometries for all

species.
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Isodesmic Reaction Design: A balanced reaction is constructed. For trimethyl

orthoisobutyrate, a suitable reaction would be: C(CH₃)₃C(OCH₃)₃ + 3 CH₄ → C(CH₃)₄ + 3

CH₃OCH₃ In this reaction, the number of C-C, C-H, C-O, and O-CH₃ bonds is conserved.

Calculation of Reaction Enthalpy (ΔrH°): The enthalpy of the isodesmic reaction at 0 K is

calculated by summing the electronic energies and ZPVEs of the products and subtracting

those of the reactants. Thermal corrections can be applied to find the enthalpy at 298.15 K.

Calculation of ΔfH°: The enthalpy of formation of trimethyl orthoisobutyrate is calculated by

rearranging the equation for the reaction enthalpy: ΔfH°[Target] = (Σ ΔfH°[Products]) - (Σ

ΔfH°[Reactants other than target]) - ΔrH°[Calculated] This requires highly accurate,

experimental ΔfH° values for the other species in the reaction (methane, neopentane,

dimethyl ether).

Computational Workflow: Isodesmic Reaction Scheme
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Caption: Workflow for predicting ΔfH° using an ab initio isodesmic scheme.

Part 3: Available Data for Analogs and Estimated
Values
In the absence of direct experimental data for trimethyl orthoisobutyrate, it is instructive to

examine data for its structural isomer, trimethyl orthobutyrate (CAS 43083-12-1).
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Property Compound Value Units Method Source

Enthalpy of

Reaction

(Hydrolysis)

Trimethyl

orthobutyrate

-26.24 ±

0.059
kJ/mol Calorimetry

NIST

Chemistry

WebBook[9]

-26.42 ±

0.059
kJ/mol Calorimetry

NIST

Chemistry

WebBook[9]

Enthalpy of

Formation

(est.)

Trimethyl

orthobutyrate
-593.22 kJ/mol

Joback

Method
Cheméo[15]

Ideal Gas

Heat

Capacity

(est.)

Trimethyl

orthobutyrate
268.18 J/mol·K

Joback

Method
Cheméo[15]

Important Considerations:

The experimental data from NIST is for the hydrolysis of the straight-chain isomer, trimethyl

orthobutyrate, not its standard enthalpy of formation.[9]

The values from Cheméo are based on the Joback group-contribution method, which is an

estimation technique.[15] While useful for initial approximations, these values lack the

accuracy of experimental measurement or high-level computation and should be used with

caution. The difference in stability between a straight-chain butyl group and a branched

isobutyl group will result in different thermochemical values.

Conclusion and Path Forward
This guide establishes that while trimethyl orthoisobutyrate is a valuable compound in chemical

synthesis, its fundamental thermochemical properties are not well-documented in the public

domain. To bridge this knowledge gap for applications in process chemistry, reaction modeling,

and safety engineering, rigorous characterization is essential.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C43083121&Mask=8
https://webbook.nist.gov/cgi/cbook.cgi?ID=C43083121&Mask=8
https://www.chemeo.com/cid/28-303-4/Trimethyl-orthobutyrate.pdf
https://www.chemeo.com/cid/28-303-4/Trimethyl-orthobutyrate.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C43083121&Mask=8
https://www.chemeo.com/cid/28-303-4/Trimethyl-orthobutyrate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


We have provided detailed, field-proven protocols for both the experimental determination and

computational prediction of the key thermochemical parameters for trimethyl orthoisobutyrate.

For researchers, scientists, and drug development professionals requiring high-fidelity data, the

recommended path is the experimental determination of the enthalpy of combustion via bomb

calorimetry and heat capacity via DSC. In parallel, a high-level computational study using an

isodesmic reaction scheme can serve as a powerful predictive tool and a means of cross-

validation. By following these methodologies, the scientific community can generate the

accurate and reliable data needed to fully leverage the synthetic potential of this important

orthoester.

References
National Institute of Standards and Technology (NIST). (n.d.). Trimethyl orthobutyrate. NIST

Chemistry WebBook. Retrieved February 11, 2026, from [Link]

ChemComputational Chemistry Comparison and Benchmark DataBase. (n.d.). How to get

an enthalpy of formation from ab initio calculations. NIST. Retrieved February 11, 2026, from

[Link]

ChemComputational Chemistry Comparison and Benchmark DataBase. (n.d.). How to get

an enthalpy of formation from ab initio calculations: Conversion from 0 K to 298 K. NIST.

Retrieved February 11, 2026, from [Link]

Rogers, D. W., & Zavitsas, A. A. (1997). Ab Initio Calculations of Enthalpies of

Hydrogenation, Isomerization, and Formation of Cyclic C6 Hydrocarbons. Benzene Isomers.

The Journal of Physical Chemistry A, 101(49), 9443-9447. [Link]

National Institute of Standards and Technology (NIST). (n.d.). Trimethyl orthobutyrate. NIST

Chemistry WebBook. Retrieved February 11, 2026, from [Link]

ResearchGate. (n.d.). Straightforward ab initio calculation of enthalpies of combustion and

formation of hydrocarbons. Retrieved February 11, 2026, from [Link]

Zachariah, M. R., & Melius, C. F. (n.d.). Halon Thermochemistry: Ab Initio Calculations of the

Enthalpies of Formation of Fluoromethanes. NIST. Retrieved February 11, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C43083121&Units=SI&Mask=4#Thermo-React
https://cccbdb.nist.gov/hf.asp
https://cccbdb.nist.gov/hf298.asp
https://pubs.acs.org/doi/10.1021/jp9722197
https://webbook.nist.gov/cgi/cbook.cgi?ID=C43083121&Units=SI
https://www.researchgate.net/publication/230971035_Straightforward_ab_initio_calculation_of_enthalpies_of_combustion_and_formation_of_hydrocarbons
https://www.cstl.nist.gov/garvin/halon/JP952181.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institute of Standards and Technology (NIST). (n.d.). Trimethyl orthobutyrate. NIST

Chemistry WebBook. Retrieved February 11, 2026, from [Link]

Solubility of Things. (n.d.). Calorimetry: Techniques and Applications. Retrieved February 11,

2026, from [Link]

Hine, J., & Klueppel, A. W. (1974). Structural effects on rates and equilibriums. XVIII.

Thermodynamic stability of ortho esters. Journal of the American Chemical Society, 96(9),

2924–2929. [Link]

ResearchGate. (2022). Isothermal Calorimetry: Molecular Interactions between Small

Molecules in Organic Solvents. Retrieved February 11, 2026, from [Link]

Cheméo. (n.d.). Trimethyl orthobutyrate. Retrieved February 11, 2026, from [Link]

Student Academic Success. (n.d.). Using calorimeters for accurate heat measurement.

Retrieved February 11, 2026, from [Link]

ResearchGate. (2022). Isothermal Calorimetry: Molecular Interactions between Small

Molecules in Organic Solvents. Retrieved February 11, 2026, from [Link]

OpenStax. (2019). 5.2 Calorimetry. Chemistry 2e. Retrieved February 11, 2026, from [Link]

Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Recent Advances in

Computational Thermochemistry and Challenges for the Future. The Journal of Physical

Chemistry A, 104(26), 5910-5918. [Link]

von Delius, M., & Shyshov, O. (2024). The Dynamic Chemistry of Orthoesters and

Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable.

Accounts of Chemical Research, 57(4), 466-479. [Link]

von Delius, M., & Shyshov, O. (2024). The Dynamic Chemistry of Orthoesters and

Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS

Publications. [Link]

National Institute of Standards and Technology (NIST). (n.d.). Welcome to the NIST

WebBook. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C43083121
https://solubilityofthings.com/science/calorimetry-techniques-and-applications/
https://pubs.acs.org/doi/10.1021/ja00816a042
https://www.researchgate.net/publication/364303495_Isothermal_Calorimetry_Molecular_Interactions_between_Small_Molecules_in_Organic_Solvents
https://www.chemeo.com/cid/77-161-5/Trimethyl-orthobutyrate
https://sas.edu.au/student-success-hub/chemistry/quantifying-changes-in-chemical-reactions/using-calorimeters-for-accurate-heat-measurement/
https://www.researchgate.net/publication/364303495_Isothermal_Calorimetry_Molecular_Interactions_between_Small_Molecules_in_Organic_Solvents
https://openstax.org/books/chemistry-2e/pages/5-2-calorimetry
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7530691/
https://pubs.acs.org/doi/10.1021/acs.accounts.3c00650
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10884813/
https://webbook.nist.gov/chemistry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved February 11, 2026, from [Link]

Gauss, J. (n.d.). Computational Thermochemistry with Chemical Accuracy. Retrieved

February 11, 2026, from [Link]

Brachvogel, R.-C., & von Delius, M. (2015). Orthoester exchange: a tripodal tool for dynamic

covalent and systems chemistry. Chemical Science, 6(4), 2448–2453. [Link]

ResearchGate. (n.d.). Scope of orthoester exchange: equilibrium distributions observed

with.... Retrieved February 11, 2026, from [Link]

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.

Retrieved February 11, 2026, from [Link]

Ahmad, M., Bergstrom, R. G., Cashen, M. J., Chiang, Y., Kresge, A. J., McClelland, R. A., &

Powell, M. F. (1979). Ortho ester hydrolysis: direct evidence for a three-stage reaction

mechanism. Journal of the American Chemical Society, 101(9), 2669–2670. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Trimethyl Orthoisobutyrate | CAS 52698-46-1 | SCBT - Santa Cruz Biotechnology
[scbt.com]

2. Trimethyl Orthoisobutyrate | 52698-46-1 | TCI AMERICA [tcichemicals.com]

3. chemimpex.com [chemimpex.com]

4. Welcome to the NIST WebBook [webbook.nist.gov]

5. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

7. monash.edu [monash.edu]

8. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://en.wikipedia.org/wiki/Standard_enthalpy_of_formation
https://www.theochem.uni-mainz.de/Dateien/Lecture_Szeged_2010.pdf
https://pubs.rsc.org/en/content/articlelanding/2015/sc/c4sc03528c
https://www.researchgate.net/figure/Scope-of-orthoester-exchange-equilibrium-distributions-observed-with-various-orthoesters_tbl1_272081512
https://webbook.nist.gov/
https://pubs.acs.org/doi/10.1021/ja00504a053
https://www.benchchem.com/product/b7769477?utm_src=pdf-custom-synthesis#bc-rfq
https://www.scbt.com/p/trimethyl-orthoisobutyrate-52698-46-1
https://www.scbt.com/p/trimethyl-orthoisobutyrate-52698-46-1
https://www.tcichemicals.com/CA/en/p/T2208
https://www.chemimpex.com/products/30410
https://webbook.nist.gov/
https://openstax.org/books/chemistry-2e/pages/5-2-calorimetry
https://en.wikipedia.org/wiki/Standard_enthalpy_of_formation
https://www.monash.edu/student-academic-success/chemistry/quantifying-changes-in-chemical-reactions/using-calorimeters-for-accurate-heat-measurement
https://pubs.acs.org/doi/10.1021/ja00504a030
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Trimethyl orthobutyrate [webbook.nist.gov]

10. Recent Advances in Computational Thermochemistry and Challenges for the Future -
Impact of Advances in Computing and Communications Technologies on Chemical Science
and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

11. uni-muenster.de [uni-muenster.de]

12. CCCBDB How to get an enthalpy of formation from ab initio calculations
[cccbdb.nist.gov]

13. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

14. pubs.acs.org [pubs.acs.org]

15. chemeo.com [chemeo.com]

To cite this document: BenchChem. [Introduction: The Need for Precise Thermochemical
Data in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7769477/docs#introduction-the-need-for-precise-
thermochemical-data-in-modern-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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